1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole
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Overview
Description
1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2-bromophenylmethyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the 2-Bromophenylmethyl Group: This step involves the alkylation of the benzimidazole core with 2-bromobenzyl bromide under basic conditions.
Introduction of the Ethylsulfanyl Group: The final step involves the substitution of a suitable leaving group on the benzimidazole core with an ethylsulfanyl group, typically using ethylthiol in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzimidazole core can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various substituents on the phenyl ring.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced forms of the benzimidazole core.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
- 2-(2-Bromophenyl)-1H-benzimidazole
- 2-(2-Bromophenyl)-1-ethyl-1H-benzimidazole
Uniqueness: 1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole is unique due to the presence of both the 2-bromophenylmethyl and ethylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-ethylsulfanylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c1-2-20-16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCLHCGRRZMMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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